6-bromobenzo[b]thiophen-3(2H)-one
Description
6-Bromobenzo[b]thiophen-3(2H)-one is a halogenated derivative of benzo[b]thiophen-3(2H)-one, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring with a ketone group at the 3-position. The bromine atom is substituted at the 6-position of the benzothiophenone scaffold, conferring distinct electronic and steric properties. Its molecular formula is C₈H₅BrOS, with a molar mass of 229.09 g/mol and CAS number 163449-72-7 . The bromine substituent enhances electrophilicity at adjacent positions, making this compound a versatile intermediate in Suzuki cross-coupling reactions and other organometallic syntheses .
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H5BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 |
InChI Key |
PXTJRMBKUHUCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 6-bromobenzo[b]thiophen-3(2H)-one with structurally related benzothiophenone derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Findings
Reactivity in Cross-Coupling Reactions The bromine atom in 6-bromobenzo[b]thiophen-3(2H)-one facilitates Suzuki-Miyaura couplings, analogous to 5-bromo-2-hydroxybenzophenone derivatives used in synthesizing triphenylamine- and carbazole-functionalized compounds . In contrast, non-halogenated analogs require pre-functionalization for such reactions.
Electronic and Steric Effects
- 6-Bromo-4-methyl derivative : The methyl group at C4 introduces steric hindrance, reducing reactivity in nucleophilic additions compared to the unsubstituted bromo analog .
- Trifluoromethyl and sulfone derivatives : The CF₃ group and sulfone oxidation (1,1-dioxide) enhance electron-withdrawing character, improving thermal stability and NLO performance .
For example, SBI-4167 (a furanylbenzamide inhibitor derived from bromobenzothiophenone) exhibits tyrosine phosphatase inhibition, a property less pronounced in chloro or methoxy analogs .
Stability
- Unsubstituted benzo[b]thiophen-3(2H)-ones are prone to decomposition under acidic conditions, whereas brominated and sulfone derivatives (e.g., 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide) demonstrate improved stability due to reduced ring strain and electron delocalization .
Applications in Materials Science Derivatives with donor-π-acceptor (D-π-A) configurations, such as 2-(4-hydroxybenzylidene) analogs, exhibit aggregation-induced emission (AIE) and viscosity-sensitive fluorescence, making them suitable for bioimaging . The bromine atom’s heavy atom effect may further modulate fluorescence quenching in such systems.
Table 2: Physical Property Comparison
| Property | 6-Bromobenzo[b]thiophen-3(2H)-one | Benzo[b]thiophen-3(2H)-one | 6-(Trifluoromethyl)-1,1-dioxide Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 229.09 | 150.20 | 262.08 |
| Melting Point (°C) | Not reported | 130–132 | >200 (decomposes) |
| Solubility | Organic solvents (THF, DCM) | Similar | Low in polar solvents |
| λmax (UV-Vis) | ~290 nm | ~280 nm | Red-shifted due to sulfone |
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